molecular formula C26H33N5O3 B1227885 2-(2,4-dimethoxyanilino)-N-[3-(4-methyl-1-piperazinyl)propyl]-4-quinolinecarboxamide

2-(2,4-dimethoxyanilino)-N-[3-(4-methyl-1-piperazinyl)propyl]-4-quinolinecarboxamide

Cat. No. B1227885
M. Wt: 463.6 g/mol
InChI Key: IWLISUQPPURDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethoxyanilino)-N-[3-(4-methyl-1-piperazinyl)propyl]-4-quinolinecarboxamide is a member of quinolines.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Studies have highlighted the significant antibacterial and antimicrobial potential of compounds related to 2-(2,4-dimethoxyanilino)-N-[3-(4-methyl-1-piperazinyl)propyl]-4-quinolinecarboxamide. For instance, derivatives with a piperazinyl or 4-methyl-1-piperazinyl group exhibited superior in vitro antibacterial activity. Specific compounds, such as NM394 and NM441, demonstrated excellent antibacterial properties with low toxicity, highlighting their potential in antibacterial applications (Segawa et al., 1992). Further, amino-substituted 3-quinolinecarboxylic acid derivatives, characterized by substituted amino groups, have been shown to possess potent antibacterial potency, demonstrating comparable or superior effectiveness to known agents such as pefloxacin and norfloxacin (Wentland et al., 1984).

Cytotoxic and Antipsychotic Potential

Compounds related to this compound have also shown promising results in cytotoxic and antipsychotic research. Derivatives have demonstrated potent cytotoxic activities against various cancer cell lines, indicating potential applications in cancer treatment (Deady et al., 2003). Moreover, heterocyclic analogues of this compound, evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, showed potential as antipsychotic agents, highlighting the diverse therapeutic possibilities of these compounds (Norman et al., 1996).

Radioligand and Imaging Applications

The compound has also been evaluated for its potential as a radioligand in imaging applications. Novel quinoline-2-carboxamide derivatives were synthesized and labeled with carbon-11, showing high specific binding to peripheral benzodiazepine type receptors in various organs. This high specific binding suggests promising applications in positron emission tomography (PET) for noninvasive assessment in vivo, enhancing diagnostic and therapeutic capabilities (Matarrese et al., 2001).

properties

Molecular Formula

C26H33N5O3

Molecular Weight

463.6 g/mol

IUPAC Name

2-(2,4-dimethoxyanilino)-N-[3-(4-methylpiperazin-1-yl)propyl]quinoline-4-carboxamide

InChI

InChI=1S/C26H33N5O3/c1-30-13-15-31(16-14-30)12-6-11-27-26(32)21-18-25(28-22-8-5-4-7-20(21)22)29-23-10-9-19(33-2)17-24(23)34-3/h4-5,7-10,17-18H,6,11-16H2,1-3H3,(H,27,32)(H,28,29)

InChI Key

IWLISUQPPURDQF-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCNC(=O)C2=CC(=NC3=CC=CC=C32)NC4=C(C=C(C=C4)OC)OC

Canonical SMILES

CN1CCN(CC1)CCCNC(=O)C2=CC(=NC3=CC=CC=C32)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dimethoxyanilino)-N-[3-(4-methyl-1-piperazinyl)propyl]-4-quinolinecarboxamide
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2-(2,4-dimethoxyanilino)-N-[3-(4-methyl-1-piperazinyl)propyl]-4-quinolinecarboxamide

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